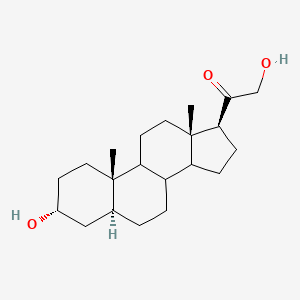

3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one is a neurosteroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor (GABA A receptor). This compound is known for its role in modulating neuronal excitability and has been studied for its anxiolytic, anticonvulsant, and sedative properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one is synthesized from deoxycorticosterone through a two-step process. The first step involves the reduction of deoxycorticosterone to 5-alpha-dihydrodeoxycorticosterone using the enzyme 5-alpha-reductase. The second step involves the conversion of 5-alpha-dihydrodeoxycorticosterone to this compound using the enzyme 3-alpha-hydroxysteroid oxidoreductase .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically involves enzymatic reactions under controlled conditions to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-alpha,21-Dihydroxy-5-alpha-pregnan-20-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxylgruppen in Ketone umwandeln.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Die Hydroxylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Thionylchlorid und Phosphortribromid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können durch Oxidation Ketone gebildet werden, während durch Reduktion verschiedene Alkoholderivate entstehen können.

Wissenschaftliche Forschungsanwendungen

3-alpha,21-Dihydroxy-5-alpha-pregnan-20-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Steroidchemie und enzymatische Reaktionen zu untersuchen.

Biologie: Die Verbindung wird auf ihre Rolle bei der Modulation von GABA A-Rezeptoren und ihre Auswirkungen auf die neuronale Erregbarkeit untersucht.

Medizin: Die Forschung konzentriert sich auf ihre potenziellen therapeutischen Anwendungen bei Angstzuständen, Epilepsie und anderen neurologischen Erkrankungen.

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Modulation des GABA A-Rezeptors. Durch Bindung an diesen Rezeptor verstärkt sie die Reaktion des Rezeptors auf Gamma-Aminobuttersäure (GABA), was zu einem erhöhten Chlorid-Einstrom und einer Membranhyperpolarisierung führt. Dies führt zu einer verminderten neuronalen Erregbarkeit und hat anxiolytische, antikonvulsive und sedative Wirkungen .

Wirkmechanismus

The compound exerts its effects by modulating the GABA A receptor. By binding to this receptor, it enhances the receptor’s response to gamma-aminobutyric acid (GABA), leading to increased chloride influx and membrane hyperpolarization. This results in reduced neuronal excitability and has anxiolytic, anticonvulsant, and sedative effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Allopregnanolon: Ein weiteres Neurosteroid, das GABA A-Rezeptoren moduliert.

Pregnanolon: In Struktur und Funktion ähnlich, moduliert ebenfalls GABA A-Rezeptoren.

Tetrahydrodeoxycorticosteron: Ein Vorläufer bei der Synthese von 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-on.

Einzigartigkeit

3-alpha,21-Dihydroxy-5-alpha-pregnan-20-on ist aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das seine Bindungsaffinität und modulatorischen Wirkungen auf den GABA A-Rezeptor beeinflusst. Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Struktur-Aktivitäts-Beziehungen von Neurosteroiden .

Eigenschaften

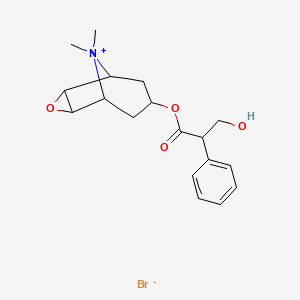

Molekularformel |

C21H34O3 |

|---|---|

Molekulargewicht |

334.5 g/mol |

IUPAC-Name |

2-hydroxy-1-[(3R,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15?,16?,17?,18+,20-,21-/m0/s1 |

InChI-Schlüssel |

CYKYBWRSLLXBOW-CSFFQSOUSA-N |

Isomerische SMILES |

C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4C(=O)CO)C)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

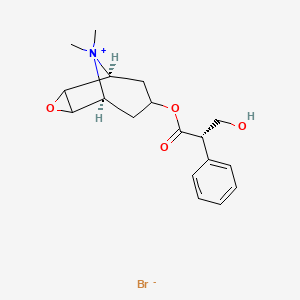

![(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763305.png)

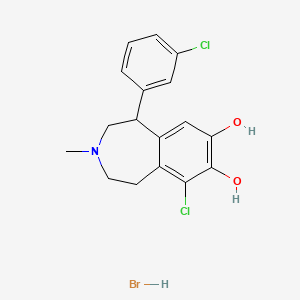

![3-Methyl-6-(3-[trifluoromethyl]phenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B10763311.png)

![[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] phosphate](/img/structure/B10763317.png)

![(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B10763331.png)

![8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763336.png)

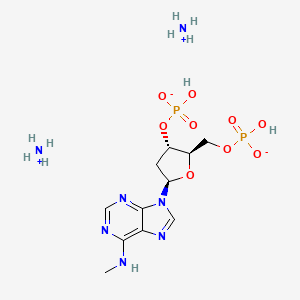

![[2-[(Hydroxy-oxidophosphoryl)oxymethyl]-5-(6-methylaminopurin-9-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B10763347.png)

![tetrasodium;[(2R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763362.png)